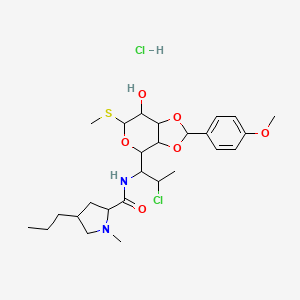
3,4-O-p-Anisylideneclindamycin Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves the reaction of clindamycin with p-anisaldehyde under specific conditions. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis in a controlled environment to ensure the purity and consistency of the compound.
化学反应分析
3,4-O-p-Anisylideneclindamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
3,4-O-p-Anisylideneclindamycin Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Antibiotic Research: As a derivative of clindamycin, it is used to investigate the mechanisms of antibiotic resistance and efficacy.
Drug Development: Researchers use this compound to develop new therapeutic agents and study their pharmacological properties.
作用机制
The mechanism of action of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of clindamycin, which binds to the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains . The molecular targets include bacterial ribosomal RNA and associated proteins, disrupting the translation process and leading to bacterial cell death .
相似化合物的比较
3,4-O-p-Anisylideneclindamycin Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Clindamycin Hydrochloride: A widely used antibiotic with a similar mechanism of action.
Clindamycin Phosphate: Another derivative used in topical formulations for treating acne.
3,4-O-Isopropylidene Clindamycin: A related compound with different protective groups.
These compounds share similar antibacterial properties but differ in their chemical structures and specific applications .
属性
分子式 |
C26H40Cl2N2O6S |
|---|---|
分子量 |
579.6 g/mol |
IUPAC 名称 |
N-[2-chloro-1-[7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H |
InChI 键 |
NEPHHFKULLLGPY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
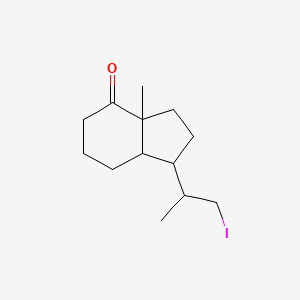
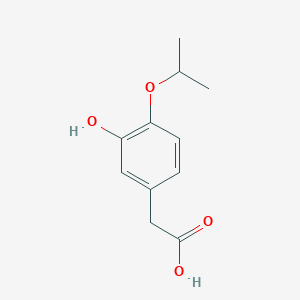
![(6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B15124627.png)
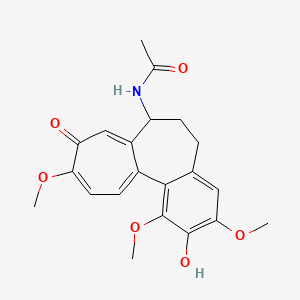

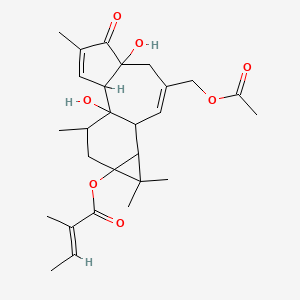
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

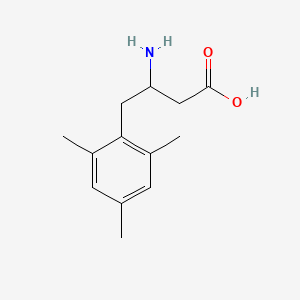
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)

